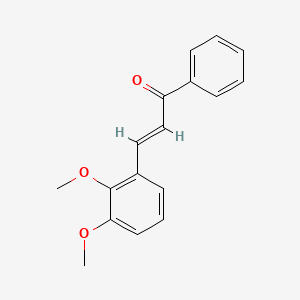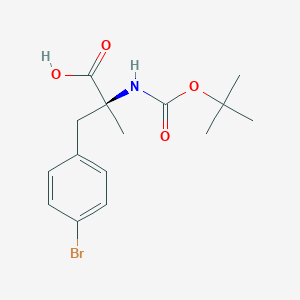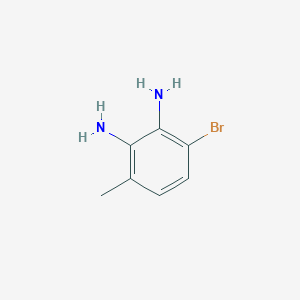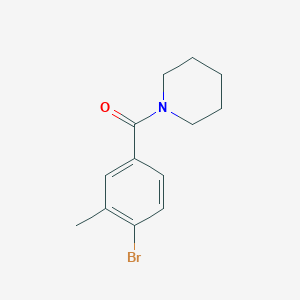
(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one, also known as 3-DMPP, is a phenylprop-2-en-1-one derivative with a 2,3-dimethoxy moiety. It is a naturally occurring compound found in the plant genus Salvia, and has been the subject of numerous scientific studies due to its pharmacological properties. 3-DMPP has been found to possess a variety of biochemical and physiological effects, and its synthesis method has been well documented.
Applications De Recherche Scientifique
Quantum Computing
(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: has potential applications in the field of quantum computing. Quantum computing relies on quantum bits or qubits, which can exist in multiple states simultaneously, offering a leap in computational power for certain tasks. This compound could be investigated for its electronic properties, which might contribute to the development of new materials for qubits that can operate at higher temperatures or offer longer coherence times .
Drug Design and Pharmacology
In pharmacology, this compound could be used as a precursor or an intermediate in the synthesis of more complex molecules. Its structure suggests potential bioactivity, possibly interacting with various biological targets. Researchers might explore its use in drug design, particularly for diseases where similar structures have been effective.
Materials Science
Materials science could benefit from the unique properties of (2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one . Its molecular structure could be key in creating novel polymers or coatings with specific characteristics such as enhanced durability or thermal stability. It could also serve as a monomer in polymerization reactions to create new types of plastics or resins .
Environmental Science
This compound’s applications in environmental science could involve the development of new sensors or indicators for environmental monitoring. Its chemical reactivity might allow it to bind with pollutants or toxins, indicating their presence or concentration in various ecosystems .
Biotechnology
In biotechnology, (2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one might be used in the engineering of biosensors or as a building block in synthetic biology. Its structure could be modified to interact with specific enzymes or proteins, facilitating the study of biological pathways or the development of new diagnostic tools .
Analytical Chemistry
Analytical chemistry could utilize this compound in the development of new assays or chemical tests. Due to its potential reactivity, it could be part of colorimetric tests or used in chromatography as a standard for comparing and identifying other compounds with similar properties .
Propriétés
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-10-6-9-14(17(16)20-2)11-12-15(18)13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTKFVPIOWZSND-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)








